molecular formula C5H11NO2S B3236968 3-(Ethanesulfonyl)azetidine CAS No. 1379257-87-0

3-(Ethanesulfonyl)azetidine

Cat. No.: B3236968
CAS No.: 1379257-87-0
M. Wt: 149.21
InChI Key: ALDSPYQVTRTULI-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)azetidine is a four-membered nitrogen-containing heterocycle with an ethanesulfonyl group attached to the azetidine ring Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)azetidine typically involves the reaction of azetidine with ethanesulfonyl chloride. One common method includes the coupling of azetidine-3-ol hydrochloride with ethanesulfonyl chloride to yield 1-ethylsulfonylazetidin-3-ol . This reaction is usually carried out under basic conditions to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)azetidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiolates.

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while ring-opening reactions can produce linear or branched amines .

Scientific Research Applications

3-(Ethanesulfonyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)azetidine is primarily driven by its ring strain and the presence of the ethanesulfonyl group. The ring strain makes the azetidine ring highly reactive, allowing it to participate in various chemical reactions. The ethanesulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethanesulfonyl)azetidine is unique due to the combination of the azetidine ring and the ethanesulfonyl groupThe presence of the ethanesulfonyl group enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry .

Properties

IUPAC Name

3-ethylsulfonylazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-2-9(7,8)5-3-6-4-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDSPYQVTRTULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Ethanesulfonyl)azetidine
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3-(Ethanesulfonyl)azetidine
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3-(Ethanesulfonyl)azetidine
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3-(Ethanesulfonyl)azetidine
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